Cas no 172377-52-5 (Estradiol 3-sulfamate)

Estradiol 3-sulfamate is a steroidal sulfamate derivative of estradiol, combining estrogenic activity with sulfatase inhibitory properties. This dual functionality allows it to modulate estrogen levels by inhibiting steroid sulfatase, an enzyme involved in the conversion of steroid sulfates to active hormones. The sulfamate moiety enhances metabolic stability, improving bioavailability and prolonging its pharmacological effects. Its targeted action makes it a compound of interest in hormone-dependent conditions, offering potential advantages in selectivity and reduced off-target effects compared to traditional estrogens. Research applications include studies on endocrine regulation and therapeutic development for hormone-related disorders.
Estradiol 3-sulfamate structure
Estradiol 3-sulfamate structure
Product Name:Estradiol 3-sulfamate
CAS No:172377-52-5
MF:C18H25NO4S
MW:351.4604
CID:3012024
PubChem ID:6918339
Update Time:2025-11-02

Estradiol 3-sulfamate Chemical and Physical Properties

Names and Identifiers

    • Estradiol 3-sulfamate
    • BLE 00084
    • E2MATE
    • ES-J 995
    • [(8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthre
    • (1S,3aS,3bR,9bS,11aS)-1-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl sulfamate
    • PGL-2001
    • UNII-WO55ODW08Z
    • MS-25445
    • PGL2001
    • DA-53013
    • HY-U00112
    • AKOS040733128
    • DTXSID801337121
    • BDBM50200937
    • CS-7149
    • 172377-52-5
    • ZK190628
    • CHEMBL219321
    • J-995
    • SCHEMBL628174
    • Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-sulfamate
    • Estradiol-3-O-sulfamate
    • E2MATE cpd
    • WO55ODW08Z
    • 17beta-Hydroxyestra-1,3,5(10)-trien-3-yl sulfamate
    • estradiol sulfamate
    • DB06597
    • G12922
    • j995e
    • estradiol 3-O-sulfamate
    • (1S,3aS,3bR,9bS,11aS)-1-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta(a)phenanthren-7-yl sulfamate
    • [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate
    • ZK-190628
    • j995
    • BLE-00084
    • ESTRA-1,3,5(10)-TRIENE-3,17-DIOL (17.BETA.)-, 3-SULFAMATE
    • YXYXCSOJKUAPJI-ZBRFXRBCSA-N
    • Inchi: 1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)
    • InChI Key: YXYXCSOJKUAPJI-UHFFFAOYSA-N
    • SMILES: S(N([H])[H])(=O)(=O)OC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])C1([H])C2([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])C21[H])O[H]

Computed Properties

  • Exact Mass: 351.15042945 g/mol
  • Monoisotopic Mass: 351.15042945 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 351.5
  • XLogP3: 1.9
  • Topological Polar Surface Area: 98

Experimental Properties

  • Color/Form: Solid powder, power
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Solubility: 生物体外In Vitro:DMSO溶解度62.5 mg/mL(177.83 mM;Need ultrasonic)
  • Vapor Pressure: No data available

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Estradiol 3-sulfamate Suppliers

Amadis Chemical Company Limited
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(CAS:172377-52-5)Estradiol 3-sulfamate
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:15
Price ($):187.0/374.0/598.0/918.0
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Additional information on Estradiol 3-sulfamate

Comprehensive Overview of Estradiol 3-sulfamate (CAS No. 172377-52-5): Properties, Applications, and Market Insights

Estradiol 3-sulfamate (CAS No. 172377-52-5) is a sulfamoylated derivative of estradiol, a naturally occurring estrogen hormone. This compound has garnered significant attention in pharmaceutical research due to its unique properties and potential therapeutic applications. The sulfamate ester modification enhances the molecule's stability and bioavailability, making it a promising candidate for various medical uses.

The chemical structure of Estradiol 3-sulfamate features a steroidal backbone with a sulfamate group at the 3-position. This modification significantly alters the compound's pharmacokinetic profile compared to native estradiol. Researchers have found that the sulfamate moiety can protect the molecule from rapid metabolism, potentially leading to prolonged activity in the body. These characteristics have sparked interest in developing Estradiol 3-sulfamate as a novel therapeutic agent.

One of the most researched applications of Estradiol 3-sulfamate is in the field of hormone therapy. With growing public awareness about menopause management and hormonal balance, this compound has emerged as a potential alternative to traditional estrogen replacement therapies. The sulfamate derivative may offer advantages such as reduced dosing frequency and potentially fewer side effects, addressing common patient concerns about current treatment options.

Recent studies have explored the potential of Estradiol 3-sulfamate in addressing various health conditions related to estrogen deficiency. The compound's unique properties make it particularly interesting for researchers investigating treatments for osteoporosis, where estrogen plays a crucial protective role in bone health. The modified structure may provide targeted benefits while minimizing systemic effects, a key consideration in modern drug development.

The pharmaceutical industry has shown increasing interest in Estradiol 3-sulfamate as part of the broader trend toward developing more selective and safer hormone therapies. With the global market for menopausal hormone therapy projected to grow significantly, compounds like Estradiol 3-sulfamate represent potential next-generation solutions. Researchers are particularly interested in whether this modified estrogen could offer improved safety profiles compared to conventional treatments.

From a chemical perspective, the synthesis of Estradiol 3-sulfamate involves specific reactions to introduce the sulfamate group while preserving the essential estrogenic activity. This process requires careful control of reaction conditions to ensure high purity and yield. The compound's stability under various conditions is an important consideration for formulation development and storage requirements.

Analytical characterization of Estradiol 3-sulfamate typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control in pharmaceutical applications and for understanding the compound's behavior in biological systems. The precise analytical data helps researchers correlate structural features with biological activity.

Current research trends focus on optimizing the therapeutic potential of Estradiol 3-sulfamate while minimizing potential risks. Scientists are investigating various delivery methods, including oral formulations and potentially transdermal systems, to maximize the compound's benefits. These developments align with patient preferences for convenient and effective treatment options.

The safety profile of Estradiol 3-sulfamate is an active area of investigation. Preliminary studies suggest that the sulfamate modification may reduce certain risks associated with traditional estrogen therapy, but comprehensive clinical data are still needed. This aspect is particularly important given increasing regulatory scrutiny of hormone-based treatments.

Market analysts note that compounds like Estradiol 3-sulfamate could benefit from the growing demand for personalized medicine approaches in women's health. The ability to potentially tailor treatment regimens based on individual patient needs makes this compound an interesting prospect in the evolving landscape of hormonal therapies.

In conclusion, Estradiol 3-sulfamate (CAS No. 172377-52-5) represents an innovative approach to estrogen-based therapies. Its unique chemical modification offers potential advantages that address current limitations in hormone treatment options. As research progresses, this compound may emerge as an important tool in managing various estrogen-related conditions, combining scientific innovation with practical clinical applications.

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Amadis Chemical Company Limited
(CAS:172377-52-5)Estradiol 3-sulfamate
A1014454
Purity:99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg
Price ($):187.0/374.0/598.0/918.0
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